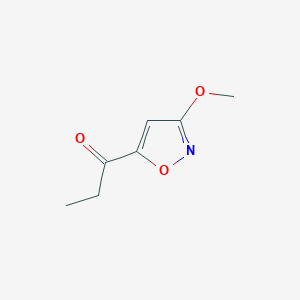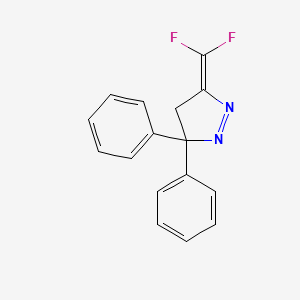
N-(3-Fluoro-benzylidene)-N'-(6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-Fluoro-benzylidene)-N’-(6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine” is a synthetic organic compound that features a combination of fluorobenzylidene, morpholinyl, and pyrimidinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-Fluoro-benzylidene)-N’-(6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine” typically involves the condensation of 3-fluorobenzaldehyde with 6-morpholin-4-yl-pyrimidin-4-yl-hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its reduced forms, affecting the functional groups present.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorobenzylidene oxides, while reduction could produce fluorobenzylidene hydrazines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications and applications in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its interaction with biological targets could provide insights into new therapeutic agents.
Medicine
In medicinal chemistry, “N-(3-Fluoro-benzylidene)-N’-(6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine” could be explored for drug development, particularly for its potential to interact with specific enzymes or receptors.
Industry
In the industrial sector, the compound might be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mecanismo De Acción
The mechanism of action of “N-(3-Fluoro-benzylidene)-N’-(6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine” would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Chloro-benzylidene)-N’-(6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine
- N-(3-Methyl-benzylidene)-N’-(6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine
- N-(3-Nitro-benzylidene)-N’-(6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine
Uniqueness
The uniqueness of “N-(3-Fluoro-benzylidene)-N’-(6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine” lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the stability and lipophilicity of compounds, making them more effective in various applications.
Propiedades
Fórmula molecular |
C15H16FN5O |
|---|---|
Peso molecular |
301.32 g/mol |
Nombre IUPAC |
N-[(E)-(3-fluorophenyl)methylideneamino]-6-morpholin-4-ylpyrimidin-4-amine |
InChI |
InChI=1S/C15H16FN5O/c16-13-3-1-2-12(8-13)10-19-20-14-9-15(18-11-17-14)21-4-6-22-7-5-21/h1-3,8-11H,4-7H2,(H,17,18,20)/b19-10+ |
Clave InChI |
NDAPSSVOIVJURB-VXLYETTFSA-N |
SMILES isomérico |
C1COCCN1C2=NC=NC(=C2)N/N=C/C3=CC(=CC=C3)F |
SMILES canónico |
C1COCCN1C2=NC=NC(=C2)NN=CC3=CC(=CC=C3)F |
Solubilidad |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![trans-8-Amino-1,4-dioxaspiro[4.4]nonan-7-ol](/img/structure/B14136256.png)



![4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14136279.png)

